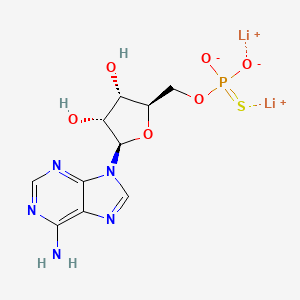
Adensine 5'-O-thiomonophosphate dilithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adensine 5’-O-thiomonophosphate dilithium salt is a chemical compound with the empirical formula C10H12Li2N5O6PS and a molecular weight of 375.15 g/mol . It is a derivative of adenosine monophosphate, where the phosphate group is replaced by a thiophosphate group. This compound is known for its role as an inhibitor of phosphohydrolases and as a substrate for smooth muscle endothelial ecto-5’-nucleotidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adensine 5’-O-thiomonophosphate dilithium salt involves the thiophosphorylation of adenosine. The reaction typically requires the use of thiophosphoryl chloride (PSCl3) as the thiophosphorylating agent. The reaction is carried out in an anhydrous solvent such as pyridine or triethylamine under controlled temperature conditions .
Industrial Production Methods
Industrial production of Adensine 5’-O-thiomonophosphate dilithium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Adensine 5’-O-thiomonophosphate dilithium salt undergoes various chemical reactions, including:
Oxidation: The thiophosphate group can be oxidized to form sulfonate derivatives.
Substitution: The thiophosphate group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under mild conditions.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfonate derivatives of Adensine 5’-O-thiomonophosphate dilithium salt.
Substitution: Various substituted thiophosphate derivatives depending on the nucleophile used.
Scientific Research Applications
Adensine 5’-O-thiomonophosphate dilithium salt has a wide range of applications in scientific research:
Mechanism of Action
Adensine 5’-O-thiomonophosphate dilithium salt exerts its effects by inhibiting phosphohydrolases, enzymes that hydrolyze phosphate esters. The thiophosphate group mimics the natural phosphate group but resists hydrolysis, thereby inhibiting the enzyme’s activity. This compound also acts as a substrate for ecto-5’-nucleotidase, which catalyzes the dephosphorylation of nucleotides .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-O-(2-thiodiphosphate) trilithium salt: Another thiophosphate derivative with similar inhibitory effects on phosphohydrolases.
Adenosine 5’-O-(3-thiotriphosphate) trilithium salt: A thiotriphosphate analog used in studies of nucleotide-binding proteins.
Uniqueness
Adensine 5’-O-thiomonophosphate dilithium salt is unique due to its specific inhibition of phosphohydrolases and its role as a substrate for ecto-5’-nucleotidase. Its thiophosphate group provides resistance to hydrolysis, making it a valuable tool in enzymatic studies and biochemical research .
Properties
Molecular Formula |
C10H12Li2N5O6PS |
|---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
dilithium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(dioxidophosphinothioyloxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N5O6PS.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-20-22(18,19)23;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
FZXPFDFAEUBVHA-IDIVVRGQSA-L |
Isomeric SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)([O-])[O-])O)O)N |
Canonical SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)([O-])[O-])O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-3-(hydroxyimino)benzo[b]thiophen-2-one](/img/structure/B13834295.png)
![(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane; bis(trifluoroacetic acid)](/img/structure/B13834300.png)
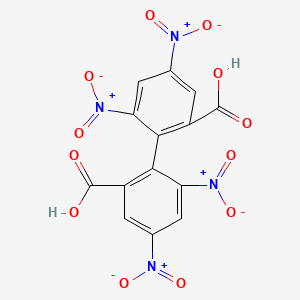
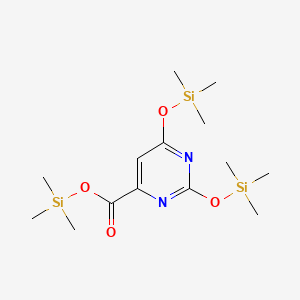
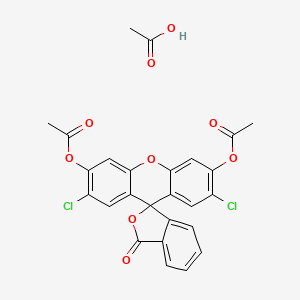
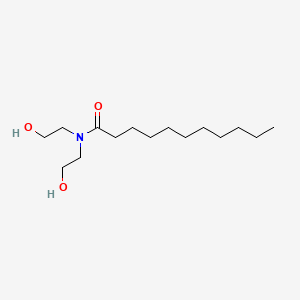
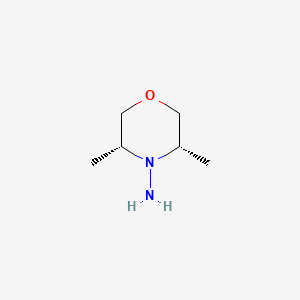

![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
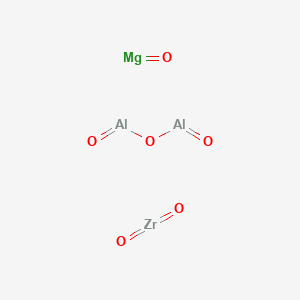
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
